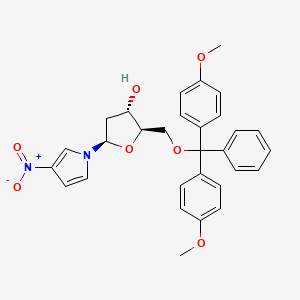

1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole is a synthetic compound primarily used in the field of nucleic acid chemistry. It features a dimethoxytrityl (DMT) protecting group, which is commonly employed to protect the 5’-hydroxy group in nucleosides during oligonucleotide synthesis. This compound is significant for its role in facilitating the synthesis of modified nucleotides and oligonucleotides, which are essential in various biological and medical research applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole typically involves the following steps:

Protection of the Hydroxyl Group: The 5’-hydroxy group of beta-D-2-deoxyribofuranose is protected using dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction forms the 5’-O-(dimethoxytrityl)-beta-D-2-deoxyribofuranose intermediate.

Glycosylation: The protected sugar is then glycosylated with 3-nitropyrrole using a suitable glycosyl donor and catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to yield the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Utilizing large reactors to carry out the protection and glycosylation reactions.

Purification: Employing techniques such as column chromatography and recrystallization to purify the final product.

Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures, including NMR and HPLC analysis.

化学反应分析

Types of Reactions: 1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole undergoes several types of chemical reactions:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The dimethoxytrityl group can be removed under acidic conditions, such as treatment with dichloroacetic acid, to yield the free hydroxyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Dichloroacetic acid, toluene or dichloromethane as solvents.

Major Products Formed:

Reduction: 1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-aminopyrrole.

Substitution: 1-(beta-D-2-deoxyribofuranosyl)-3-nitropyrrole.

科学研究应用

Chemical Properties and Structure

The compound is characterized by its molecular formula C19H24N2O5 and a molecular weight of approximately 370.41 g/mol. Its structure includes a nitropyrrole moiety, which is known for its reactivity and potential biological activity. The dimethoxytrityl protecting group enhances stability and solubility, making it suitable for various applications in nucleic acid chemistry and drug development .

Nucleic Acid Chemistry

One of the primary applications of 1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole is in the synthesis of modified oligonucleotides. The compound serves as a phosphoramidite building block for the preparation of nucleic acids with enhanced properties, such as increased stability against nucleases and improved binding affinity to target sequences. This is particularly relevant in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing applications .

Anticancer Research

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The nitropyrrole moiety may contribute to this activity by generating reactive oxygen species or by interfering with cellular signaling pathways essential for cancer cell proliferation . Studies are ongoing to evaluate its efficacy in combination therapies with existing chemotherapeutics.

Drug Delivery Systems

The compound's ability to form stable complexes with nucleic acids makes it a candidate for use in drug delivery systems. By conjugating therapeutic agents to oligonucleotides containing this compound, researchers aim to enhance the targeted delivery of drugs to specific tissues or cells, thereby improving therapeutic outcomes while minimizing side effects .

Case Studies

作用机制

The mechanism of action of 1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole involves its role as a protected nucleotide analog. The dimethoxytrityl group protects the hydroxyl group during oligonucleotide synthesis, preventing unwanted side reactions. Upon removal of the protecting group, the free hydroxyl group can participate in further coupling reactions, allowing the synthesis of longer oligonucleotide chains. The nitro group can be reduced to an amino group, enabling further functionalization and modification of the nucleotide.

相似化合物的比较

1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-aminopyrrole: Similar structure but with an amino group instead of a nitro group.

5’-O-(Dimethoxytrityl)-2’-deoxythymidine: Another nucleotide analog with a thymine base instead of a pyrrole ring.

Uniqueness: 1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole is unique due to its combination of a nitropyrrole base and a dimethoxytrityl-protected deoxyribose sugar. This structure allows for specific applications in nucleotide synthesis and modification, making it a valuable tool in molecular biology and medicinal chemistry.

生物活性

1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole, often referred to as DMT-dR-3NP, is a modified nucleoside that has garnered attention in the field of molecular biology and medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a nitropyrrole moiety, which is known for its ability to interact with nucleic acids, influencing their stability and functionality.

Structural Characteristics

- Chemical Formula : C34H32N2O6

- Molecular Weight : 580.63 g/mol

- CAS Number : 869355-18-0

The compound features a dimethoxytrityl (DMT) protecting group, which enhances its stability and solubility in biological systems. The nitropyrrole moiety is particularly interesting due to its ability to act as a universal base in nucleic acid structures, which can lead to diverse applications in gene therapy and molecular diagnostics.

Interaction with Nucleic Acids

Research has indicated that 3-nitropyrrole can be incorporated into DNA and RNA structures, affecting their stability and hybridization properties. Notably, studies have shown that:

- Duplex Stability : The incorporation of 3-nitropyrrole into DNA duplexes does not significantly destabilize the structure compared to mismatches, suggesting that it can be used as a versatile building block in nucleic acid synthesis .

- Triplex Formation : However, when incorporated into triplex structures, 3-nitropyrrole can drastically reduce stability, indicating that its role may vary significantly depending on the nucleic acid context .

Case Studies

- Nucleic Acid Therapeutics :

- Antimicrobial Research :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C34H32N2O6 |

| Molecular Weight | 580.63 g/mol |

| CAS Number | 869355-18-0 |

| Stability in Duplexes | Comparable to canonical bases |

| Stability in Triplexes | Significantly destabilizing |

属性

IUPAC Name |

(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-nitropyrrol-1-yl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O7/c1-36-25-12-8-22(9-13-25)30(21-6-4-3-5-7-21,23-10-14-26(37-2)15-11-23)38-20-28-27(33)18-29(39-28)31-17-16-24(19-31)32(34)35/h3-17,19,27-29,33H,18,20H2,1-2H3/t27-,28+,29+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBBZTYITRNLKB-ZGIBFIJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=C5)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=C5)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。